3-(3-Phenoxypropyl)piperidine 3-(3-Phenoxypropyl)piperidine
Brand Name: Vulcanchem
CAS No.: 1219977-32-8
VCID: VC2671430
InChI: InChI=1S/C14H21NO/c1-2-8-14(9-3-1)16-11-5-7-13-6-4-10-15-12-13/h1-3,8-9,13,15H,4-7,10-12H2
SMILES: C1CC(CNC1)CCCOC2=CC=CC=C2
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol

3-(3-Phenoxypropyl)piperidine

CAS No.: 1219977-32-8

Cat. No.: VC2671430

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Phenoxypropyl)piperidine - 1219977-32-8

Specification

CAS No. 1219977-32-8
Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
IUPAC Name 3-(3-phenoxypropyl)piperidine
Standard InChI InChI=1S/C14H21NO/c1-2-8-14(9-3-1)16-11-5-7-13-6-4-10-15-12-13/h1-3,8-9,13,15H,4-7,10-12H2
Standard InChI Key CQDUAPWOKYJVMS-UHFFFAOYSA-N
SMILES C1CC(CNC1)CCCOC2=CC=CC=C2
Canonical SMILES C1CC(CNC1)CCCOC2=CC=CC=C2

Introduction

Chemical Structure and Properties

Structural Characterization

3-(3-Phenoxypropyl)piperidine consists of a piperidine ring with a phenoxypropyl substituent at the 3-position. This structure differs from the more commonly studied 1-(3-phenoxypropyl)piperidine, where the substituent is attached to the nitrogen atom of the piperidine ring. The general structural characteristics include:

  • Molecular formula: C14H21NO

  • Basic structure: A six-membered piperidine ring with a phenoxypropyl chain at position 3

  • Functional groups: Secondary amine (piperidine nitrogen), ether linkage (phenoxy group)

The 1-substituted analog, which appears more frequently in research literature, has similar properties but distinct pharmacological activity due to the different position of substitution .

Physical and Chemical Properties

While specific data for 3-(3-Phenoxypropyl)piperidine is limited, predicted properties based on structural analysis include:

PropertyExpected Value
Molecular WeightApproximately 219.32 g/mol
AppearanceColorless to pale yellow liquid or solid
SolubilitySoluble in organic solvents (ethanol, chloroform, DMSO)
LogPApproximately 3.0-3.5 (lipophilic)
Hydrogen Bond Acceptors2
Hydrogen Bond Donors1

Similar compounds in this class, such as 1-(3-phenoxypropyl)piperidine derivatives, demonstrate XLogP3-AA values around 3.6, with no hydrogen bond donors and 2 hydrogen bond acceptors .

Related Analogs and Structural Variations

1-(3-Phenoxypropyl)piperidine

This positional isomer has received significant research attention. It serves as a key pharmacophore in histamine H3 receptor (H3R) antagonists, an important target for neurodegenerative disease treatments . The compound features:

  • A piperidine ring with the phenoxypropyl chain attached to the nitrogen (position 1)

  • High binding affinity to the H3R receptor

  • Potential applications in treating cognitive disorders

Substituted Derivatives

Various modifications of the basic phenoxypropyl piperidine structure have been synthesized to enhance specific properties:

DerivativeModificationReported Activity
1-(3-(4-(piperidin-1-ylmethyl)phenoxy)propyl)piperidineAdditional piperidinylmethyl group at para positionH3R antagonist with IC50 = 0.53 nM
1-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)piperidineBoron-containing substituentResearch tool for coupling reactions
1-(3-phenoxypropyl)piperidine-4-oneKetone at position 4Monomer for polymer synthesis

Synthetic Approaches

Stereochemical Considerations

For chiral derivatives, asymmetric synthesis approaches have been documented:

  • Noyori-type asymmetric hydrogenation has been employed as a key step in the synthesis of chiral piperidine derivatives

  • Chiral resolution using L-tartaric acid has been successfully implemented for separating racemic mixtures

Pharmacological Activity

Receptor Binding Properties

Phenoxypropyl piperidine compounds demonstrate significant activity at several receptor targets:

Histamine H3 Receptor (H3R)

1-(3-phenoxypropyl)piperidine represents a well-established H3R pharmacophore with high binding affinity . Derivatives exhibit:

  • Nanomolar binding affinities (Ki values < 10 nM)

  • Antagonistic or inverse agonist activity

  • CNS penetration capabilities

Opioid Receptor-Like 1 (ORL1/NOP)

3-phenoxypropyl piperidine analogs have been identified as novel ORL1 receptor agonists:

  • Structure-activity relationships have been explored through modifications of the phenoxypropyl region

  • Several potent and selective analogs have been identified

  • The compounds demonstrate antinociceptive and sedative properties when administered intravenously to rodents

Compound ClassReceptorActivity DataReference
1-(3-(4-(piperidin-1-ylmethyl)phenoxy)propyl)piperidineH3RKi = 0.2754-9.24 nM
3-phenoxypropyl piperidine benzimidazol-2-one analogsNOPHigh affinity, >100-fold selectivity over MOP receptor

Applications in Chemical Research

Polymer Science

1-(3-phenoxypropyl)piperidine-4-one has been utilized as an AB2 monomer for synthesizing hyperbranched polymers:

  • The reaction produces polymers with 100% degree of branching

  • The electrophilicity of the piperidine-4-one ring is enhanced through space electrostatic repulsion and inductive effects

  • The polymers form through reactions with aromatic nucleophiles, creating irreversibly formed diarylated compounds

Medicinal Chemistry

The phenoxypropyl piperidine scaffold serves as a versatile platform in medicinal chemistry:

  • As a pharmacophore for developing receptor-selective ligands

  • For establishing structure-activity relationships through systematic modifications

  • As building blocks for more complex therapeutic molecules

Current Research Directions

Multi-Target Drug Design

Recent research has explored the development of multi-target compounds incorporating the phenoxypropyl piperidine scaffold:

  • Linking 1-(3-phenoxypropyl)piperidine with triphenylphosphonium cations to create compounds with both H3R activity and antioxidative properties

  • These compounds show potential in addressing the multifaceted pathology of neurodegenerative diseases

Structure Optimization

Ongoing structure-activity relationship studies focus on:

  • N-3 substitution patterns to enhance receptor selectivity and potency

  • Incorporation of various functional groups to modulate pharmacokinetic properties

  • Development of asymmetric synthesis methods to access single enantiomers with improved pharmacological profiles

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